molecular formula C22H22N6O3 B2572320 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine CAS No. 1021248-64-5

6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine

Katalognummer: B2572320
CAS-Nummer: 1021248-64-5
Molekulargewicht: 418.457
InChI-Schlüssel: WMBFNYVZEGZTEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[4-(2H-1,3-Benzodioxole-5-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine (CAS 1021221-50-0) is a complex synthetic compound with a molecular formula of C22H22N6O3 and a molecular weight of 418.46. This chemical features a hybrid molecular structure that incorporates several pharmaceutically relevant heterocyclic motifs, including a pyridazine core, a piperazine linker, and a 1,3-benzodioxole group . The strategic integration of these pharmacophores is of significant interest in advanced medicinal chemistry and drug discovery research, particularly in the development of novel biologically active molecules . The compound's structure combines pyridazine and piperazine moieties, which are known to be important building blocks in approved drugs and clinical candidates. Pyridazine-based compounds are investigated across various therapeutic areas, while the incorporation of a piperazine moiety within a single structural framework is a established strategy to enhance and modulate biological activity . Researchers can leverage this compound as a key intermediate or a novel scaffold for probing structure-activity relationships (SAR), particularly in the design of kinase inhibitors or other targeted therapies, where such complex heterocyclic systems have shown considerable utility . This product is provided for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

1,3-benzodioxol-5-yl-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-15-3-2-4-19(23-15)24-20-7-8-21(26-25-20)27-9-11-28(12-10-27)22(29)16-5-6-17-18(13-16)31-14-30-17/h2-8,13H,9-12,14H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBFNYVZEGZTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and piperazine intermediates, followed by their coupling with pyridazine and pyridine derivatives. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Analyse Chemischer Reaktionen

Types of Reactions

6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. The benzodioxole moiety has been associated with various biological activities, including the inhibition of tumor growth and metastasis. In particular, studies have shown that the compound can enhance the efficacy of existing anticancer treatments by targeting tumor-specific immunosuppression .

Neurological Disorders

The compound may also have applications in treating neurological disorders due to its piperazine component, which is known for its neuroactive properties. Preliminary studies suggest potential effects on neurotransmitter systems, making it a candidate for further investigation in conditions such as depression or anxiety disorders.

Inhibition of Indoleamine 2,3-dioxygenase

The compound has been explored for its ability to inhibit indoleamine 2,3-dioxygenase, an enzyme involved in the metabolism of tryptophan that can lead to immunosuppression in cancer patients. This inhibition may enhance the effectiveness of immunotherapies .

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of the compound in vitro and in vivo models of cancer. Results indicated significant reductions in tumor size and improved survival rates in treated groups compared to controls. The study highlighted the compound's role in modulating immune responses against tumors .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of related compounds containing piperazine rings. It was found that these compounds could potentially modulate serotonin receptors, suggesting a mechanism for treating mood disorders. Further research is needed to confirm these effects specifically for the compound .

Wirkmechanismus

The mechanism of action of 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine involves its interaction with specific molecular targets in biological systems. These targets could include enzymes, receptors, or ion channels, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the compound’s structural features.

Vergleich Mit ähnlichen Verbindungen

Piperazine Substituents

  • Butylsulfonyl Analogs : Sulfonyl groups (e.g., in ) increase polarity and hydrogen-bond acceptor capacity, which may improve solubility but reduce membrane permeability .

Pyridazine Core Modifications

  • Target Compound vs. Carboxylic Acid Derivatives : The absence of acidic groups (cf. piperidine-3-carboxylic acid in ) suggests reduced ionization at physiological pH, favoring blood-brain barrier penetration.

Aromatic Systems

  • Benzodioxole vs. Trifluoromethylpyridinyl () : The benzodioxole’s oxygen atoms may engage in hydrogen bonding, while trifluoromethyl groups enhance electronegativity and metabolic resistance .

Research Findings and Hypotheses

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:

Kinase Inhibition : Piperazine-linked pyridazines are common in kinase inhibitors (e.g., JAK/STAT pathways). The benzodioxole moiety may mimic ATP’s adenine ring, as seen in similar scaffolds .

Solubility and Bioavailability : The butylsulfonyl analog () has a lower molecular weight (390.51 vs. 481.49 g/mol) but higher polar surface area, suggesting divergent ADME profiles .

Metabolic Stability: Trifluoromethyl groups () are known to block oxidative metabolism, whereas benzodioxoles may undergo CYP450-mediated cleavage, necessitating further stability studies .

Biologische Aktivität

The compound 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine is a complex organic molecule that incorporates multiple heterocyclic structures, including benzodioxole, piperazine, and pyridazine. Its unique structural features suggest potential for diverse biological activities, making it a candidate for further pharmacological research.

Chemical Structure and Properties

PropertyValue
Molecular Formula C₁₈H₁₈N₄O₃
Molecular Weight 342.36 g/mol
CAS Number 946361-28-0
SMILES Representation O=C(c1ccc2c(c1)OCO2)N1CCN(c2cc3c4c(c2)CCN4C(=O)CC3)CC1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It has been studied for its potential as an inhibitor of specific enzymes and receptors, which may alter cellular signaling pathways. For instance, similar compounds have shown to inhibit carbonic anhydrase IX, implicated in cancer cell metabolism, suggesting that this compound may also exhibit anticancer properties.

Anticancer Activity

Research indicates that compounds with structural similarities to 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine demonstrate significant anticancer activities. The benzodioxole moiety is particularly noted for its potential in targeting cancer cells through various mechanisms including apoptosis induction and inhibition of tumor growth .

Case Studies and Research Findings

Several studies have evaluated the biological effects of compounds related to this structure:

  • Anticancer Studies :
    • A study reported that derivatives of benzodioxole exhibited cytotoxic effects on various cancer cell lines, indicating a promising avenue for developing new anticancer agents.
    • Another investigation highlighted the role of piperazine derivatives in modulating cellular pathways associated with cancer proliferation and metastasis .
  • Enzyme Inhibition :
    • Research focused on the inhibition of carbonic anhydrase IX showed that piperazine-based compounds could effectively reduce enzyme activity, leading to decreased tumor growth in preclinical models.
  • Inflammatory Response Modulation :
    • Compounds with similar structural motifs have also been evaluated for their anti-inflammatory properties, showing potential in reducing pro-inflammatory cytokine levels in vitro .

Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer Induces apoptosis and inhibits tumor growth
Enzyme Inhibition Inhibits carbonic anhydrase IX
Anti-inflammatory Reduces cytokine levels

Q & A

Basic: What synthetic routes are effective for synthesizing 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine?

The compound can be synthesized via multi-step protocols involving:

  • Coupling reactions : Piperazine derivatives are often functionalized via nucleophilic substitution or condensation. For example, cesium carbonate and copper(I) bromide have been used to catalyze Buchwald-Hartwig couplings for similar pyridazine-piperazine scaffolds .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) is effective for isolating intermediates and final products .
  • Key intermediates : Benzodioxole-5-carbonyl chloride can react with piperazine to form the benzodioxole-piperazine moiety, followed by pyridazine ring functionalization .

Basic: What analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming structural integrity, particularly to verify coupling between the pyridazine, piperazine, and benzodioxole groups. For example, 1^1H NMR chemical shifts between δ 8.0–9.0 ppm often indicate pyridazine protons .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS provides precise molecular weight confirmation (e.g., m/z calculated for C20H22N6O3C_{20}H_{22}N_6O_3: 418.1755) .
  • HPLC : Purity assessment (>95%) is essential, with reversed-phase C18 columns and UV detection at 254 nm being standard .

Advanced: How can reaction conditions be optimized for coupling the pyridazine and piperazine moieties?

  • Catalyst screening : Copper(I) bromide and cesium carbonate improve coupling efficiency in heteroaromatic systems by stabilizing transition states .
  • Temperature control : Reactions at 35–50°C for 24–48 hours balance yield and side-product formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO or DMF) enhance solubility of aromatic intermediates .

Advanced: How should researchers address contradictions in biological activity data across studies?

  • Dose-response validation : Ensure assays use consistent concentrations (e.g., 1–10 µM) and controls (e.g., DMSO vehicle) .
  • Mechanistic profiling : Pair binding assays (e.g., SPR) with functional studies (e.g., kinase inhibition) to resolve discrepancies between affinity and efficacy .
  • Structural analogs : Compare activity of derivatives (e.g., varying benzodioxole substituents) to identify critical pharmacophores .

Advanced: What computational methods predict binding affinity to target proteins?

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., ATP-binding sites). Focus on hydrogen bonds between the pyridazine N-atoms and conserved lysine residues .
  • MD simulations : Run 100-ns trajectories to assess stability of the benzodioxole-piperazine group in hydrophobic pockets .
  • QSAR models : Corporate electronic descriptors (e.g., HOMO/LUMO energies) from DFT calculations to predict activity trends .

Advanced: What challenges arise in formulating this compound for in vivo studies?

  • Solubility : The compound’s low solubility in aqueous buffers can be mitigated with co-solvents (e.g., PEG-400) or nanoformulation .
  • Metabolic stability : Piperazine rings are prone to oxidation; consider deuterated analogs or prodrug strategies to enhance half-life .
  • Bioanalytical validation : LC-MS/MS methods with deuterated internal standards ensure accurate pharmacokinetic profiling .

Basic: How can researchers validate the compound’s stability under experimental conditions?

  • Forced degradation studies : Expose the compound to heat (60°C), light (UV), and pH extremes (2–12) to identify degradation products via LC-MS .
  • Long-term storage : Store lyophilized powder at -20°C under inert gas (e.g., argon) to prevent oxidation .

Advanced: What strategies resolve low yields in final coupling steps?

  • Protecting groups : Temporarily protect reactive amines (e.g., with Boc groups) during intermediate synthesis .
  • Microwave-assisted synthesis : Reduce reaction times from days to hours while improving yields by 10–15% .
  • Scalability : Optimize solvent volumes and catalyst loading for gram-scale production using flow chemistry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.